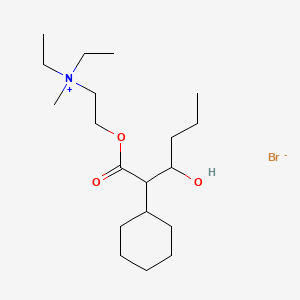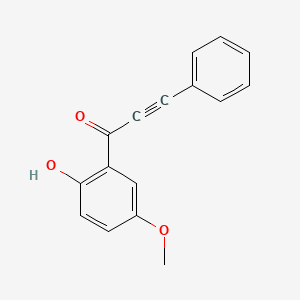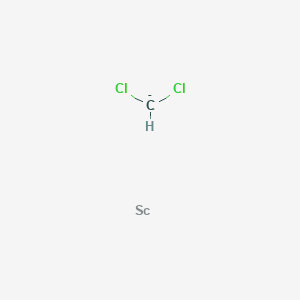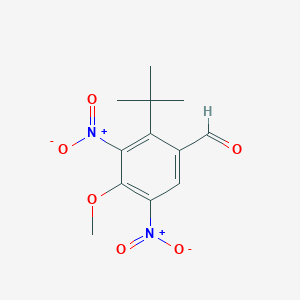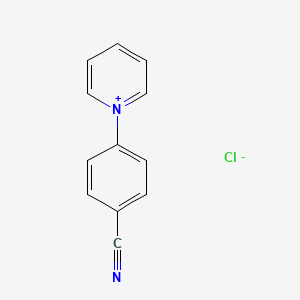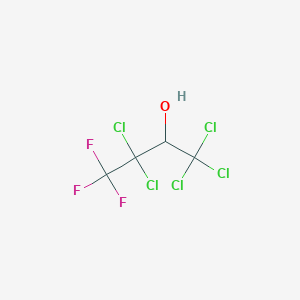
2-(Diethylamino)-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphole-2-thione is a complex organophosphorus compound It features a unique structure that includes a benzothiazaphosphole ring system, which is a fused ring containing both sulfur and phosphorus atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphole-2-thione typically involves the reaction of diethylamine with a suitable benzothiazaphosphole precursor. One common method involves the use of phosphorus pentasulfide (P2S5) as a sulfurizing agent. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of the benzothiazaphosphole ring system, followed by the introduction of the diethylamino group. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphole-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazaphosphole derivatives.
Aplicaciones Científicas De Investigación
2-(Diethylamino)-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphole-2-thione has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphole-2-thione involves its interaction with molecular targets through its sulfur and phosphorus atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity. The compound’s unique ring structure allows it to participate in various chemical pathways, making it a versatile reagent in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diethylamino)ethyl chloride hydrochloride
- 2-(Diethylamino)ethanol
- Diethylamine
Uniqueness
2-(Diethylamino)-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphole-2-thione is unique due to its fused ring system containing both sulfur and phosphorus atoms. This structure imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with various substrates. Compared to similar compounds, it offers a broader range of applications in both organic synthesis and materials science.
Propiedades
Número CAS |
96659-02-8 |
|---|---|
Fórmula molecular |
C10H15N2PS2 |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
N,N-diethyl-2-sulfanylidene-3H-1,3,2λ5-benzothiazaphosphol-2-amine |
InChI |
InChI=1S/C10H15N2PS2/c1-3-12(4-2)13(14)11-9-7-5-6-8-10(9)15-13/h5-8H,3-4H2,1-2H3,(H,11,14) |
Clave InChI |
ZIOHJKPQRDFESQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)P1(=S)NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


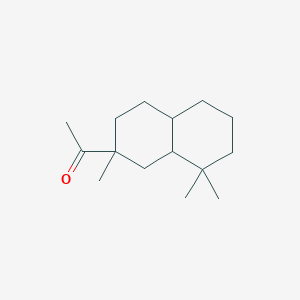
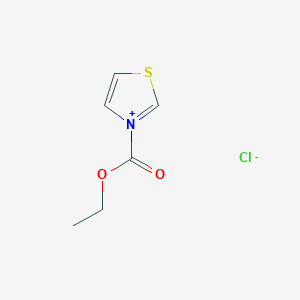
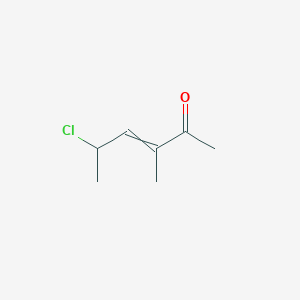
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
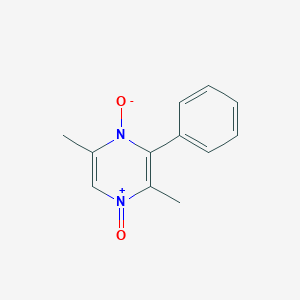
![2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14342777.png)

